3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol is a chemical compound known for its unique structure and properties It consists of a prop-1-yne-1-thiol group attached to a 2,4,6-tribromophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol typically involves the reaction of 2,4,6-tribromophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Less halogenated derivatives.
Substitution: Various substituted phenoxypropynes.
Scientific Research Applications
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol involves its interaction with molecular targets through its thiol and bromophenoxy groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromophenoxy moiety can interact with various biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propargyl bromide: Similar structure but lacks the tribromophenoxy group.
2,4,6-Tribromophenol: Contains the tribromophenoxy group but lacks the prop-1-yne-1-thiol moiety.
Prop-2-yne-1-thiol: Contains the prop-1-yne-1-thiol group but lacks the tribromophenoxy group.
Uniqueness
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol is unique due to the combination of the tribromophenoxy and prop-1-yne-1-thiol groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62523-87-9 |
---|---|
Molecular Formula |
C9H5Br3OS |
Molecular Weight |
400.91 g/mol |
IUPAC Name |
3-(2,4,6-tribromophenoxy)prop-1-yne-1-thiol |
InChI |
InChI=1S/C9H5Br3OS/c10-6-4-7(11)9(8(12)5-6)13-2-1-3-14/h4-5,14H,2H2 |
InChI Key |
KVOKZKWKQPXFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC#CS)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.